molecular formula C9H8N2O4 B2371292 Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate CAS No. 1216269-74-7

Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate

Cat. No.: B2371292
CAS No.: 1216269-74-7
M. Wt: 208.173
InChI Key: GXCKHNXGBSPFNB-UHFFFAOYSA-N
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Description

Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with methyl chloroacetate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (5-(2-furyl)-1,3,4-thiadiazol-2-yl)acetate: Contains a sulfur atom instead of an oxygen atom in the ring.

    Methyl (5-(2-furyl)-1,3,4-triazol-2-yl)acetate: Contains an additional nitrogen atom in the ring.

Uniqueness

Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The combination of the furan and oxadiazole rings provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

methyl 2-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-13-8(12)5-7-10-11-9(15-7)6-3-2-4-14-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCKHNXGBSPFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=C(O1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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